molecular formula C11H13NO7 B11743064 p-Nitrophenyl beta-D-arabinopyranoside

p-Nitrophenyl beta-D-arabinopyranoside

Cat. No.: B11743064
M. Wt: 271.22 g/mol
InChI Key: MLJYKRYCCUGBBV-ZNSHCXBVSA-N
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Description

Significance as a Synthetic Glycoside in Enzymatic Studies

The core value of p-Nitrophenyl beta-D-arabinopyranoside lies in its synthetic nature, which allows for a standardized and reproducible tool for investigating the activity of specific glycoside hydrolases. Unlike natural substrates, which can be complex and variable in structure, this synthetic compound provides a defined molecular entity for enzymatic assays. Its structure consists of a beta-D-arabinopyranose moiety linked to a p-nitrophenyl group. This linkage is the target for enzymes known as β-D-arabinopyranosidases.

The synthesis of p-nitrophenyl glycosides, including arabinosides, typically involves the reaction of a protected sugar with p-nitrophenol. While specific synthesis details for the beta-D-arabinopyranoside isomer are not extensively documented in readily available literature, the general principles of glycosidic bond formation are well-established.

Overview of its Role as a Chromogenic Substrate

The most prominent application of this compound is as a chromogenic substrate. caymanchem.com In its intact form, the compound is colorless. However, upon enzymatic hydrolysis of the glycosidic bond by a β-D-arabinopyranosidase, it releases two products: D-arabinose and p-nitrophenol.

The released p-nitrophenol is the key to the assay's chromogenic nature. Under alkaline conditions (typically achieved by adding a stop solution like sodium carbonate), p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color. caymanchem.com The intensity of this yellow color is directly proportional to the amount of p-nitrophenol released, and thus to the activity of the enzyme. This color change can be quantified by measuring the absorbance of the solution at a specific wavelength, typically around 400-420 nm, using a spectrophotometer. caymanchem.comnih.gov

This principle allows for a simple, sensitive, and continuous monitoring of enzyme activity, making it an invaluable tool for enzyme kinetics studies. Researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for a given enzyme with this substrate.

Academic Relevance in Glycobiology and Enzymology Research

The study of enzymes that modify carbohydrates, known as glycoside hydrolases, is a cornerstone of glycobiology and enzymology. This compound serves as a crucial tool in this field for several reasons:

Enzyme Discovery and Characterization: It is used to screen for and identify novel β-D-arabinopyranosidases from various biological sources, including microorganisms, plants, and animals. Once an enzyme is purified, this substrate is employed to characterize its fundamental properties, such as optimal pH, temperature, and substrate specificity.

Investigating Enzyme Mechanisms: The simplicity of the substrate allows for detailed kinetic studies to elucidate the catalytic mechanism of β-D-arabinopyranosidases.

High-Throughput Screening: The colorimetric nature of the assay makes it amenable to high-throughput screening formats, enabling the rapid testing of large numbers of potential enzyme inhibitors or for directed evolution studies to improve enzyme function.

While specific research articles focusing exclusively on this compound are not as prevalent as for other p-nitrophenyl glycosides, the principles of its use are fundamental to the broader field. For instance, the general methodology for using p-nitrophenyl glycosides to assay for glycosidase activity is widely documented. caymanchem.com

Chemical and Physical Properties

PropertyValue (for p-Nitrophenyl beta-L-arabinopyranoside)
CAS Number 72732-54-8 cam.ac.uk
Molecular Formula C₁₁H₁₃NO₇ cam.ac.uk
Molecular Weight 271.22 g/mol cam.ac.uk
Appearance Crystalline solid
Melting Point 183 °C cam.ac.uk
Storage Temperature -20 °C cam.ac.uk

Enzymatic Assay Parameters

The following table outlines the general parameters for an enzymatic assay using this compound. Specific conditions may vary depending on the enzyme being studied.

ParameterDescription
Substrate This compound
Enzyme β-D-arabinopyranosidase
Products D-arabinose and p-nitrophenol
Detection Wavelength 400-420 nm (for p-nitrophenolate) caymanchem.comnih.gov
Assay Principle Colorimetric detection of released p-nitrophenol under alkaline conditions. caymanchem.com
Kinetic Parameters Michaelis-Menten constant (Km), Maximum velocity (Vmax)

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO7

Molecular Weight

271.22 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m1/s1

InChI Key

MLJYKRYCCUGBBV-ZNSHCXBVSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Research Applications

Stereoselective Synthesis of p-Nitrophenyl D-Arabinopyranosides and Related Anomers/Epimers

The controlled synthesis of p-nitrophenyl D-arabinopyranosides, with precise stereochemistry, is crucial for their use as specific substrates and inhibitors in enzymology. Both intermolecular and intramolecular glycosylation strategies have been developed to achieve the desired stereoselectivity, yielding either the α or β anomer.

Intermolecular Glycosylation Approaches

Intermolecular glycosylation is a common method for synthesizing p-nitrophenyl glycosides. This approach typically involves the reaction of a protected arabinose donor with p-nitrophenol in the presence of a promoter. For instance, the condensation of hepta-O-acetyl-sophorosyl bromide with p-nitrophenol is a classic example of this type of reaction. umich.edu Similarly, modified Koenigs-Knorr conditions, which might utilize mercuric cyanide as a catalyst, have been successfully employed for the synthesis of related glycosides. chemicalpapers.com However, a significant challenge with intermolecular methods is the frequent formation of a mixture of α and β anomers, which then requires careful chromatographic separation to isolate the desired product. nih.gov

Intramolecular Glycosylation Methodologies

To overcome the challenges of stereocontrol in intermolecular glycosylation, intramolecular methods have been developed. These strategies often provide higher stereoselectivity. One such advanced method is the NAP ether-mediated intramolecular aglycon delivery (IAD). nih.gov This technique has been shown to produce the desired β-L-arabinofuranoside stereospecifically. nih.gov The stereochemical outcome is typically confirmed using NMR spectroscopy, by analyzing the 3JH1-H2 coupling constant and the 13C chemical shift of the anomeric carbon (C1). nih.gov

Synthesis of Thio-Glycoside Analogs of p-Nitrophenyl D-Arabinopyranoside (e.g., Dithio Derivatives)

Thio-glycoside analogs, where one or more oxygen atoms in the glycosidic linkage or the sugar ring are replaced by sulfur, are valuable tools in glycobiology. These analogs are often more stable towards enzymatic hydrolysis and can act as potent enzyme inhibitors. The synthesis of these compounds involves specialized chemical strategies.

For example, 5-thio-D-arabinopyranose has been synthesized from D-pentono-1,4-lactones. The process involves a regioselective bromination at the C-5 position, followed by transformation into a 5-S-acetyl-5-thio derivative. Subsequent reduction to the lactol and deprotection yields the final 5-thio-D-arabinopyranose. nih.gov More complex thio-derivatives, such as dihydrothiopyran derivatives, can be synthesized through hetero-Diels-Alder reactions involving phosphonic-substituted dithioformates and functionalized dienes. nih.gov

Preparation of Acetylated Derivatives for Specialized Research

Acetylated derivatives of p-nitrophenyl D-arabinopyranoside are important intermediates in chemical synthesis and can also be used in specialized research applications. The selective acetylation and deacetylation of the sugar's hydroxyl groups allow for the synthesis of specific isomers.

Chemoenzymatic methods using lipases have proven to be highly effective for the regioselective preparation of acetylated p-nitrophenyl α-L-arabinofuranoside derivatives. nih.gov For example:

5-O-acetate: Can be synthesized with high regioselectivity (95% yield) by acetylating p-nitrophenyl α-L-arabinofuranoside using porcine pancreas lipase (B570770). nih.gov

2,3-di-O-acetate: This derivative can be obtained in a 90% yield through the deacetylation of the primary acetyl group of per-O-acetylated p-nitrophenyl α-L-arabinofuranoside, catalyzed by Candida cylindracea lipase (CCL) or Candida rugosa lipase (LAY). nih.gov

2- and 3-O-acetates: A two-step process involving enzymatic di-O-acetylation with Pseudomonas cepacia lipase (LPS-30) followed by enzymatic hydrolysis of the primary acetyl group using CCL or LAY can yield these mono-O-acetates. nih.gov

Enzymatic Synthesis Approaches for Oligosaccharide Formation Utilizing p-Nitrophenyl Glycosides

Enzymatic synthesis offers a powerful alternative to chemical methods for oligosaccharide formation, providing high stereo- and regioselectivity without the need for complex protection and deprotection steps. ihmc.us p-Nitrophenyl glycosides, including p-nitrophenyl beta-D-arabinopyranoside, are excellent donor substrates in these reactions due to their high energy. nih.gov

Glycosidases, which normally hydrolyze glycosidic bonds, can be used in transglycosylation reactions to form new glycosidic linkages. ihmc.us For example, a β-hexosaminidase can transfer N-acetylglucosamine (GlcNAc) from its p-nitrophenyl glycoside to a free GlcNAc acceptor, resulting in disaccharide formation. nih.gov While this method can produce mixtures of positional isomers, it remains a valuable tool for generating oligosaccharide libraries. nih.gov

Enzymatic Hydrolysis and Interaction Studies with Glycoside Hydrolases

Substrate Utilization by Beta-D-Glycosidases and Related Enzymes

The utilization of p-nitrophenyl beta-D-arabinopyranoside as a substrate is a key indicator of the substrate specificity of various glycoside hydrolases. While this specific compound is not as extensively studied as other chromogenic substrates, analysis of available literature allows for a comparative understanding of its interaction with different enzymes.

Investigation of this compound as a Substrate for Specific Glycoside Hydrolases

Detailed kinetic data on the hydrolysis of this compound by specific beta-D-glycosidases is not extensively available in the current body of scientific literature. However, studies on related enzymes and substrates provide insights into its potential as a substrate. For instance, a β-glucosidase purified from the digestive fluid of the palm weevil, Rhynchophorus palmarum, demonstrated no activity towards p-nitrophenyl-β-arabinosidase, indicating a high specificity for the β-gluco configuration nih.gov. This suggests that enzymes with strict substrate specificity for other pyranosides, such as glucosidases, may not effectively hydrolyze this compound. The lack of significant research focused solely on this substrate highlights a gap in the understanding of the full substrate range of many glycoside hydrolases.

Comparative Hydrolysis Studies with p-Nitrophenyl beta-L-Arabinopyranoside

Direct comparative studies on the enzymatic hydrolysis of this compound and its L-enantiomer, p-nitrophenyl beta-L-arabinopyranoside, are not readily found in the literature. However, research on enzymes that act on L-arabinose derivatives provides a basis for comparison. For example, an α-L-arabinofuranosidase from Cytophaga xylanolytica was found to be highly specific for the α-L-arabinofuranoside linkage and showed no hydrolytic activity towards p-nitrophenyl-β-L-arabinopyranoside nih.gov. This high degree of stereospecificity is a common characteristic of glycoside hydrolases. It is therefore highly probable that enzymes specifically acting on the D-form would show little to no activity on the L-form, and vice versa. The enzymatic hydrolysis of p-nitrophenyl-beta-L-arabinopyranoside results in the formation of beta-L-arabinose and p-nitrophenol nih.gov.

Comparative Hydrolysis Studies with p-Nitrophenyl alpha-L-Arabinopyranoside

While direct comparative kinetic studies are limited, the substrate specificities of various enzymes offer insights. For instance, the α-L-arabinofuranosidase from Cytophaga xylanolytica did not hydrolyze p-nitrophenyl-α-L-arabinopyranoside, highlighting its specificity for the furanose configuration of arabinose nih.gov. Conversely, recombinant BgaA, isolated from E. coli, can hydrolyze p-nitrophenyl α-L-arabinopyranoside and has a K_m value of 6.06 mM medchemexpress.com. A novel β-galactosidase/α-L-arabinopyranosidase from Paenibacillus polymyxa KF-1 also demonstrated hydrolytic activity towards p-nitrophenyl-α-L-arabinopyranoside . These findings suggest that distinct enzymes are responsible for the hydrolysis of the alpha and beta anomers of L-arabinopyranosides. It can be inferred that a β-D-arabinopyranosidase would exhibit a strong preference for the beta-anomeric linkage and the D-configuration of the sugar, with minimal to no activity on the alpha-L-anomer.

Comparative Hydrolysis Studies with p-Nitrophenyl alpha-L-Arabinofuranoside

p-Nitrophenyl alpha-L-arabinofuranoside (pNPAf) is a widely used chromogenic substrate for assaying α-L-arabinofuranosidase activity oup.commegazyme.com. Numerous studies have characterized the kinetic parameters of α-L-arabinofuranosidases using this substrate. For example, an α-L-arabinofuranosidase from Cytophaga xylanolytica exhibited a K_m of 0.504 mM and a V_max of 319 μmol·min⁻¹·mg⁻¹ for pNPAf nih.gov. Another study on 34 different α-L-arabinofuranosidases showed a wide range of specific activities on pNPAf, from 3.6 mU/mg to 118 U/mg, demonstrating significant diversity even within the same enzyme family mdpi.com. The distinct structural difference between the pyranose and furanose rings of the arabinose moiety dictates that enzymes specific for this compound would not be active on p-nitrophenyl alpha-L-arabinofuranoside, and vice versa. This specificity is a cornerstone of enzyme-substrate recognition in glycoside hydrolases.

Hydrolysis by Multifunctional Glycosidases (e.g., Beta-Glucosidase/Beta-Xylosidase/Alpha-Arabinofuranosidase)

Some glycoside hydrolases exhibit broad substrate specificity, acting on multiple p-nitrophenyl glycosides. A novel multifunctional enzyme, PcAxy43B, from Paenibacillus curdlanolyticus B-6, displayed α-L-arabinofuranosidase, endoxylanase, and β-D-xylosidase activities. This enzyme was capable of hydrolyzing p-nitrophenyl-β-D-xylopyranoside (pNPX) and p-nitrophenyl-α-L-arabinofuranoside (pNPAf), with specific activities of 0.49 U/mg and 0.35 U/mg, respectively nih.gov. Another bifunctional β-D-xylosidase/α-L-arabinofuranosidase from Selenomonas ruminantium also showed activity on both pNPX and pNPAf nih.gov. While these studies did not test for activity on this compound, they demonstrate the capacity of certain enzymes to accommodate different sugar moieties and anomeric linkages. It is plausible that a multifunctional glycosidase with a sufficiently promiscuous active site could exhibit some level of hydrolytic activity towards this compound. For instance, a study on various fungi found that enzyme preparations from all 11 fungi investigated cleaved not only p-nitrophenyl-alpha-L-arabinofuranoside but also p-nitrophenyl-beta-D-glucopyranoside and -beta-cellobioside nih.gov.

Enzymatic Reaction Mechanisms and Product Formation

The enzymatic hydrolysis of this compound, like other p-nitrophenyl glycosides, proceeds via the cleavage of the glycosidic bond between the anomeric carbon of the arabinose sugar and the oxygen atom of the p-nitrophenoxy group researchgate.netresearchgate.net. This reaction results in the formation of two products: beta-D-arabinose and p-nitrophenol. The liberation of p-nitrophenol, which is a chromogenic compound, allows for a convenient spectrophotometric assay to monitor the enzyme activity in real-time caymanchem.com.

The general mechanism for retaining β-glycosidases, which are likely to be the enzymes acting on this substrate, involves a two-step, double-displacement reaction. In the first step, a nucleophilic residue in the enzyme's active site (typically a glutamate or aspartate) attacks the anomeric carbon, leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone (p-nitrophenol). In the second step, a water molecule, activated by a general base catalyst in the active site (another acidic residue), attacks the anomeric carbon of the intermediate, displacing the enzymatic nucleophile and releasing the sugar with a net retention of the anomeric stereochemistry chemrxiv.orgchemrxiv.orgamazonaws.comchemrxiv.orgchemrxiv.org.

The following table summarizes the general products of the enzymatic hydrolysis of this compound:

SubstrateEnzymeProduct 1Product 2
This compoundβ-D-arabinopyranosidasebeta-D-Arabinosep-Nitrophenol

Elucidation of Hydrolytic Pathways of p-Nitrophenyl Arabinopyranosides

The enzymatic hydrolysis of p-nitrophenyl arabinopyranosides by glycoside hydrolases, such as β-arabinopyranosidases, involves the cleavage of the glycosidic bond between the arabinose sugar and the p-nitrophenol aglycone. This reaction typically proceeds via a general acid/base catalysis mechanism, characteristic of many retaining or inverting glycoside hydrolases wikipedia.org.

The dominant hydrolytic pathway involves the formation of a glycosyl-enzyme intermediate, followed by the attack of a water molecule, which results in the release of the free arabinose sugar and p-nitrophenol nih.govnih.gov. The release of p-nitrophenol can be monitored over time to determine reaction kinetics nih.gov. Studies on analogous p-nitrophenyl β-D-glycosides have detailed the specific mechanisms. For instance, the hydrolysis of 4-nitrophenyl β-D-glucoside has been shown to proceed through different mechanisms depending on pH, including specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under basic conditions amazonaws.comchemrxiv.org.

The general mechanism for the hydrolysis of a p-nitrophenyl-β-D-glycoside by a retaining glycoside hydrolase can be summarized in two steps:

Glycosylation: The enzyme's nucleophilic residue attacks the anomeric carbon of the arabinose moiety, displacing the p-nitrophenol leaving group. This forms a covalent glycosyl-enzyme intermediate.

Deglycosylation: A water molecule, activated by an enzymatic general base, attacks the anomeric carbon of the intermediate, cleaving the covalent bond and releasing the arabinose sugar with a retained stereochemistry.

This hydrolytic action is the basis for using p-nitrophenyl glycosides as screening substrates to detect and quantify enzymatic activity oiv.intsigmaaldrich.com.

Characterization of Transglycosylation Products and Pathways

In addition to hydrolysis, many glycoside hydrolases can catalyze a competing reaction known as transglycosylation acs.orgacs.org. In this pathway, the glycosyl-enzyme intermediate, instead of being attacked by water, is attacked by another nucleophile—typically another sugar molecule or an alcohol present in the reaction mixture researchgate.netmdpi.com.

When this compound is the substrate, the transglycosylation reaction transfers the arabinosyl moiety to an acceptor molecule. If the acceptor is another this compound molecule or a released arabinose sugar, the product would be a disaccharide or oligosaccharide.

Research using analogous substrates like p-nitrophenyl-β-D-cellobioside has clearly demonstrated this dual activity. In that system, the enzyme not only produced cellobiose (hydrolysis product) but also cellotriose and p-nitrophenyl-glucoside (transglycosylation products) nih.gov. The ratio of hydrolysis to transglycosylation (H/T ratio) is a key characteristic of a glycoside hydrolase and can be influenced by factors such as the concentration of the acceptor molecule, the specific enzyme used, and reaction conditions nih.govacs.orgacs.org.

The general pathway for transglycosylation is as follows:

Glycosylation: Identical to the first step of hydrolysis, the enzyme forms a covalent glycosyl-enzyme intermediate with the release of p-nitrophenol researchgate.net.

Deglycosylation (Transfer): An acceptor molecule (ROH), such as another sugar, attacks the anomeric carbon of the intermediate, leading to the formation of a new glycosidic bond and the release of the newly synthesized oligosaccharide acs.org.

The ability of enzymes to perform transglycosylation using p-nitrophenyl glycosides as donors is utilized in the enzymatic synthesis of novel oligosaccharides and glycoconjugates wikipedia.orgnih.gov.

Screening for Glycosidase Activities Against p-Nitrophenyl Arabinopyranosides

p-Nitrophenyl arabinopyranosides and their structural isomers, like p-nitrophenyl-α-L-arabinofuranoside (pNPAf), are standard substrates for screening and characterizing glycosidase activities mdpi.comnih.gov. The principle of the assay is straightforward: the enzyme cleaves the substrate, releasing p-nitrophenol, which produces a measurable color change, allowing for the quantification of enzyme activity oiv.intsigmaaldrich.com.

This method is widely used to:

Identify novel enzymes: Crude cell extracts or environmental samples can be screened to detect the presence of specific glycosidases, such as α-L-arabinofuranosidases or β-D-arabinopyranosidases nih.govfrontiersin.org.

Determine substrate specificity: By testing an enzyme against a panel of different p-nitrophenyl glycosides (e.g., linked to glucose, xylose, galactose, or arabinose), researchers can determine the enzyme's preferred substrate nih.govnih.gov.

Characterize enzyme kinetics: The assay is used to determine key kinetic parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax), which describe the enzyme's affinity for the substrate and its catalytic efficiency nih.govresearchgate.net.

Studies have successfully used this screening method to characterize a wide variety of enzymes. For example, α-L-arabinofuranosidases from various fungi were studied by measuring their activity on p-nitrophenyl-α-L-arabinofuranoside, revealing optimal pH ranges and Km values nih.gov. Similarly, novel thermostable glycoside hydrolases from Caldicellulosiruptor strains were screened with a set of p-nitrophenyl glycosides, which led to the discovery of a previously unreported α-L-arabinofuranosidase activity in the GH159 family frontiersin.orgnih.gov.

The table below presents kinetic data from studies that used p-nitrophenyl-glycosides to characterize different glycosidases, illustrating the utility of these substrates in comparative enzymology.

EnzymeSource OrganismSubstrateKm (mM)Vmax (μmol/min/mg)Reference
β-GlucosidaseRhynchophorus palmarump-Nitrophenyl-β-D-glucopyranoside0.2410.10 nih.gov
α-L-Arabinofuranosidase (PpAbf51b)Paenibacillus polymyxa KF-1p-Nitrophenyl-α-L-arabinofuranoside0.2058.10 mdpi.com
β-Glucosidase (Bgl1973)Not Specifiedp-Nitrophenyl-β-D-glucopyranoside0.2244.44 researchgate.net
α-L-ArabinopyranosidaseBifidobacterium breve K-110p-Nitrophenyl-α-L-arabinopyranoside2.10- nih.gov
α-L-ArabinofuranosidaseBifidobacterium breve K-110p-Nitrophenyl-α-L-arabinofuranoside0.90- nih.gov
β-d-Xylosidase (XYL4)Arabidopsisp-Nitrophenyl-β-D-xylopyranoside0.22- nih.gov

Enzyme Kinetic Analysis and Catalytic Mechanism Elucidation

Determination of Kinetic Parameters (K_m, k_cat, V_max) for Enzymes Hydrolyzing p-Nitrophenyl Arabinopyranosides

The Michaelis-Menten kinetic parameters—K_m (Michaelis constant), k_cat (catalytic constant or turnover number), and V_max (maximum reaction velocity)—are fundamental to understanding an enzyme's efficiency and affinity for a given substrate. These parameters are determined by measuring the initial reaction rates at various substrate concentrations.

A notable example is the characterization of a novel β-L-arabinopyranosidase from the bacterium Streptomyces avermitilis (SaArap27A), which belongs to the Glycoside Hydrolase family 27 (GH27). nih.gov This enzyme was found to effectively hydrolyze PNP-β-L-arabinopyranoside. The kinetic parameters for SaArap27A were determined using this substrate, revealing its catalytic efficiency.

Table 1: Kinetic Parameters of S. avermitilis β-L-Arabinopyranosidase (SaArap27A) with p-Nitrophenyl β-L-arabinopyranoside

Parameter Value Unit
K_m 2.1 mM
k_cat 1.1 s⁻¹
k_cat/K_m 0.52 s⁻¹mM⁻¹

Data sourced from a study on the β-L-arabinopyranosidase from Streptomyces avermitilis. nih.gov

Influence of Biochemical Reaction Conditions on Enzyme Activity (e.g., pH, Temperature)

The catalytic activity of enzymes is profoundly influenced by the biochemical environment, particularly pH and temperature. Determining the optimal conditions is crucial for understanding the enzyme's physiological role and for its potential biotechnological applications.

For the β-L-arabinopyranosidase from S. avermitilis (SaArap27A), the effects of pH and temperature were systematically investigated using PNP-β-L-arabinopyranoside as the substrate. nih.gov

Influence of pH: The enzyme exhibited its highest activity at a pH of 7.0. Its activity was maintained at over 50% of the maximum within a pH range of 6.0 to 8.0. This indicates that the enzyme functions optimally in a neutral pH environment.

Influence of Temperature: The optimal temperature for SaArap27A activity was determined to be 45°C. The enzyme demonstrated stability at this temperature, but its activity rapidly declined at temperatures exceeding 50°C.

These findings are critical for defining the specific conditions under which the enzyme is most effective at hydrolyzing arabinopyranoside linkages. The pH profile suggests the ionization states of key amino acid residues in the active site, such as the catalytic nucleophile and the acid/base catalyst, are crucial for catalysis.

Analysis of Enzyme Inhibition and Activation by Various Modulators

The activity of glycosidases can be modulated by various compounds, including metal ions and chelating agents, which can act as inhibitors or activators. Analyzing these effects helps to further characterize the enzyme's catalytic mechanism and co-factor requirements.

The activity of S. avermitilis β-L-arabinopyranosidase (SaArap27A) was assessed in the presence of different metal ions and reagents. nih.gov The enzyme's activity was measured using PNP-β-L-arabinopyranoside as the substrate in the presence of these modulators at a concentration of 1 mM.

Table 2: Effect of Various Modulators on the Activity of S. avermitilis β-L-Arabinopyranosidase

Modulator (1 mM) Relative Activity (%)
None 100
NaCl 99
KCl 98
CaCl₂ 92
CoCl₂ 95
MgCl₂ 97
MnCl₂ 85
ZnCl₂ 80
CuSO₄ 3
HgCl₂ 2
EDTA 103

Data represents the enzyme activity relative to the control (None) without any added modulator. nih.gov

The results indicate that the enzyme is strongly inhibited by heavy metal ions such as Cu²⁺ and Hg²⁺, which are known to react with sulfhydryl groups of cysteine residues or other critical amino acid side chains. Most other divalent cations had a minor inhibitory effect. The chelating agent EDTA did not inhibit the enzyme, suggesting that it is not a metalloenzyme requiring loosely bound divalent cations for its activity.

Pre-steady-state Kinetic Analysis of Glycosidase Reactions

Pre-steady-state analysis, typically using a stopped-flow spectrometer, can directly measure the rate of formation and breakdown of transient species. cam.ac.uknih.gov For retaining glycosidases that operate via a double-displacement mechanism, this technique can quantify the rate of glycosylation (the "burst" phase where the glycosyl-enzyme intermediate is rapidly formed) and the subsequent, often slower, rate of deglycosylation (the steady-state phase). cam.ac.ukresearchgate.net

While specific pre-steady-state kinetic studies using p-nitrophenyl beta-D-arabinopyranoside are not prominently available in the reviewed literature, studies on analogous substrates like p-nitrophenyl-β-D-glucopyranoside have demonstrated the power of this technique. researchgate.net Such analyses have confirmed the formation of a glycosyl-enzyme intermediate and identified the rate-limiting step of the reaction, providing deeper mechanistic insights. researchgate.net

Molecular Basis of Catalysis in Enzymes Acting on Arabinopyranosides (e.g., Nucleophilic Attack, Transition States)

The hydrolysis of the glycosidic bond in arabinopyranosides is a sophisticated chemical process facilitated by the precise arrangement of amino acid residues within the enzyme's active site. Glycoside hydrolases typically employ a general acid/base catalytic mechanism involving two key carboxylic acid residues (aspartate or glutamate). nih.gov These enzymes are classified as either 'retaining' or 'inverting' based on the stereochemistry of the anomeric carbon in the product compared to the substrate.

Retaining glycosidases, such as the β-L-arabinopyranosidase from S. avermitilis (GH27), operate through a two-step, double-displacement mechanism. nih.govnih.gov

Glycosylation: In the first step, one of the catalytic residues acts as a nucleophile, attacking the anomeric carbon of the arabinopyranoside. Simultaneously, the other residue acts as a general acid, protonating the glycosidic oxygen, which facilitates the departure of the aglycone (p-nitrophenol). This step proceeds through an oxocarbenium ion-like transition state and results in the formation of a covalent glycosyl-enzyme intermediate. nih.gov For the SaArap27A enzyme, two aspartic acid residues, Asp¹⁸⁶ and Asp²⁴⁷, are identified as the key catalytic residues. nih.gov

Deglycosylation: In the second step, the roles of the catalytic residues are reversed. The residue that first acted as an acid now functions as a general base, activating a water molecule. This activated water molecule then attacks the anomeric carbon of the enzyme-linked arabinose, hydrolyzing the covalent bond. This step also involves a transition state with significant oxocarbenium ion character and results in the release of the sugar product with a retained anomeric configuration. nih.govwou.edu

The enzyme's structure is finely tuned to stabilize the charged transition state. An extensive network of hydrogen bonds and hydrophobic interactions within the active site correctly orients the substrate and distorts the sugar ring from its stable chair conformation towards a conformation that resembles the planar transition state, thereby lowering the activation energy of the reaction. nih.gov

Substrate Specificity Profiling and Structure Activity Relationships

Comprehensive Substrate Specificity Studies of Glycosidases with p-Nitrophenyl Arabinopyranosides

Comprehensive screenings of glycosidase activity against a panel of synthetic substrates are fundamental to understanding their biological roles. However, in such studies, p-Nitrophenyl beta-D-arabinopyranoside is conspicuously absent or reported as an inactive substrate. Most research focuses on enzymes that degrade plant polysaccharides like hemicellulose and pectin, where arabinose is present as the L-arabinofuranose (five-membered ring) or, less commonly, the L-arabinopyranose (six-membered ring) isomer.

For instance, studies on α-L-arabinofuranosidases, enzymes that cleave terminal L-arabinose residues, demonstrate high specificity for the α-L-configuration and the furanose form. A study on a novel α-L-arabinofuranosidase from Bifidobacterium longum (AbfB) showed that the enzyme could only hydrolyze p-nitrophenyl α-L-arabinofuranoside. nih.gov It exhibited no activity against a wide range of other pNP glycosides, including p-nitrophenyl α-L-arabinopyranoside and p-nitrophenyl β-L-arabinopyranoside. nih.gov This indicates a strict requirement for both the anomeric linkage (α) and the ring form (furanose).

Similarly, an α-L-arabinopyranosidase purified from Bifidobacterium breve was most active on p-nitrophenyl α-L-arabinopyranoside (PNAp) but showed no activity towards p-nitrophenyl α-L-arabinofuranoside (PNAf), demonstrating specificity for the pyranose ring form. nih.gov The lack of reported activity for this compound in these and other studies strongly suggests that the combination of the β-anomeric linkage and the D-enantiomer of arabinose does not fit into the active sites of these and likely most other arabinose-metabolizing enzymes.

Table 1: Substrate Specificity of Various Glycosidases on p-Nitrophenyl (pNP) Glycosides
Enzyme (Source)SubstrateRelative Activity (%)Reference
α-L-Arabinopyranosidase (Bifidobacterium breve K-110)pNP α-L-arabinopyranoside100 nih.gov
pNP α-L-arabinofuranoside0 nih.gov
pNP β-D-galactopyranoside0 nih.gov
α-L-Arabinofuranosidase (Bifidobacterium longum B667)pNP α-L-arabinofuranoside100 nih.gov
pNP α-L-arabinopyranosideNo Activity Detected nih.gov
pNP β-L-arabinopyranosideNo Activity Detected nih.gov
β-D-Xylosidase/α-L-Arabinofuranosidase (Selenomonas ruminantium)pNP β-D-xylopyranoside100 nih.gov
pNP α-L-arabinofuranoside8.1 nih.gov

Role of Sugar Moiety Configuration (D/L, Alpha/Beta Anomerism, Pyranose/Furanose Ring Form) in Enzyme Recognition

The precise three-dimensional structure of a sugar molecule is the primary determinant for its recognition and processing by an enzyme. This includes the stereochemistry (D or L configuration), the anomeric configuration (α or β), and the ring size (pyranose or furanose).

D/L Configuration: Biological systems exhibit remarkable chiral specificity. Enzymes that act on arabinose are tailored for L-arabinose, the form prevalent in nature. Consequently, D-arabinose and its derivatives, like this compound, are generally not recognized by these enzymes.

Alpha/Beta Anomerism: The orientation of the substituent at the anomeric carbon (C1) is critical. As seen with the arabinosidases from Bifidobacterium, enzymes can be strictly specific for either the α- or β-anomer. nih.govnih.gov An α-L-arabinofuranosidase will not cleave a β-linked arabinoside, and vice-versa. This specificity arises from the precise positioning of catalytic amino acid residues in the enzyme's active site, which must correctly interact with the glycosidic bond.

Pyranose/Furanose Ring Form: The five-membered furanose ring and the six-membered pyranose ring have distinct shapes and flexibilities. Enzymes can differentiate between these forms, as demonstrated by the distinct specificities of α-L-arabinofuranosidases and α-L-arabinopyranosidases. nih.govnih.gov The active site of a furanosidase is shaped to accommodate the flatter furanose ring, while a pyranosidase active site is adapted for the more stable chair conformation of the pyranose ring.

The combination of these three factors creates a highly specific lock-and-key (or induced-fit) mechanism for substrate binding. The lack of data for this compound is a testament to this specificity; enzymes evolved to process α-L-arabinofuranosides or α-L-arabinopyranosides would not be expected to accommodate a substrate with the opposite stereochemistry (D vs. L) and anomeric configuration (β vs. α).

Importance of Aglycone Structure in Enzyme-Substrate Interactions

The aglycone is the non-sugar portion of a glycoside, which in this case is the p-nitrophenyl group. This group serves two main purposes in enzymatic assays: it provides a chromogenic signal upon cleavage and it influences the binding affinity of the substrate to the enzyme. The hydrophobic and aromatic nature of the p-nitrophenyl group facilitates binding within the enzyme's active site, often through stacking interactions with aromatic amino acid residues like tryptophan or phenylalanine.

While the sugar moiety determines the primary specificity, the aglycone can significantly affect the kinetic parameters of the reaction. For a β-glucosidase from Trichoderma reesei, the Michaelis constant (Km) for p-nitrophenyl β-D-glucopyranoside was 0.19 mM, whereas for the natural substrate cellobiose, it was 1.22 mM. nih.gov The lower Km for the pNP-substrate indicates a higher apparent affinity, likely due to favorable interactions between the p-nitrophenyl group and the enzyme's aglycone-binding subsite. These interactions help to position the glycosidic bond correctly for catalysis. This principle holds true across many glycosidases, and it can be inferred that if an enzyme were to exist that could hydrolyze this compound, the p-nitrophenyl aglycone would play a crucial role in its binding.

Influence of Substitutions on the Pyranoside Ring (e.g., C-4, C-6 Hydroxyl Groups, Acetylation)

The pattern of hydroxyl groups on the pyranoside ring is a key feature for enzyme recognition, as these groups form a network of hydrogen bonds with amino acid residues in the active site. Any change, such as the removal, inversion (epimerization), or chemical modification (e.g., acetylation) of these hydroxyls, can drastically affect substrate binding and catalysis.

Structural Insights into Enzyme Active Sites and Substrate Binding Pockets

Structural studies of enzymes, often using X-ray crystallography, provide a detailed picture of how substrates bind and are processed. Although no structures exist of an enzyme in complex with this compound, analyses of related enzyme-substrate complexes reveal the principles of specificity.

Mutagenesis Studies and their Impact on Substrate Specificity

Site-directed mutagenesis, where specific amino acids in an enzyme are replaced, is a powerful tool to probe the function of individual residues. Studies on a bifunctional β-D-xylosidase/α-L-arabinofuranosidase from Selenomonas ruminantium showed that mutating specific residues in the active site could dramatically alter substrate preference. nih.gov For example, mutating arginine at position 290 to alanine (B10760859) (R290A) significantly reduced the enzyme's efficiency on both p-nitrophenyl-β-D-xylopyranoside (4NPX) and p-nitrophenyl-α-L-arabinofuranoside (4NPA), but the effect was more pronounced for 4NPX. nih.gov This indicates that the R290 residue is more critical for stabilizing the pyranose ring of xylose than the furanose ring of arabinose during catalysis. Such studies demonstrate that a few key residues are responsible for fine-tuning the specificity of an enzyme, providing a molecular explanation for why enzymes that bind L-arabinose or D-xylose would not accommodate D-arabinose.

Table 2: Effect of Mutations on the Relative Substrate Specificity of a Bifunctional β-D-xylosidase/α-L-arabinofuranosidase
Enzyme VariantRelative Specificity [(kcat/Km)4NPX / (kcat/Km)4NPA]Fold Change vs. Wild TypeReference
Wild Type12.3- nih.gov
R290A0.134-91.4 nih.gov
F31A0.407-30.2 nih.gov
F508A4.51-2.7 nih.gov

Methodological Applications in Enzyme Research

Development of Spectrophotometric Assays for Glycosidase Activity Quantification

The primary application of p-Nitrophenyl beta-D-arabinopyranoside is in the development of simple and reliable spectrophotometric assays to quantify the activity of β-arabinopyranosidases and other glycosidases that exhibit activity towards this substrate. The assay's principle is based on the enzymatic hydrolysis of the colorless substrate, which yields arabinose and p-nitrophenol. nih.gov When the reaction is stopped by adding a solution with a high pH, such as sodium carbonate, the released p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color. nih.gov

The intensity of this color, measured by its absorbance typically at a wavelength between 400 and 420 nm, is directly proportional to the amount of p-nitrophenol released. caymanchem.commedchemexpress.com This allows for the precise calculation of the enzyme's activity, often expressed in units where one unit of activity corresponds to the amount of enzyme that liberates one micromole of p-nitrophenol per minute under specified conditions of temperature and pH. caymanchem.com This method is widely used due to its simplicity, sensitivity, and cost-effectiveness.

Table 1: Typical Spectrophotometric Assay Parameters

Parameter Value/Condition Source
Substrate p-Nitrophenyl β-D-arabinopyranoside N/A
Enzyme β-arabinopyranosidase or other glycosidase N/A
Detection Wavelength 400-420 nm caymanchem.commedchemexpress.com
Stop Reagent Sodium Carbonate or other high pH buffer nih.gov
Product Detected p-Nitrophenol (p-nitrophenolate ion) nih.govcaymanchem.com
Quantification Proportional to color intensity caymanchem.com

Application in High-Throughput Screening for Enzyme Discovery and Characterization

The spectrophotometric assay employing this compound is readily adaptable for high-throughput screening (HTS) applications. HTS is a critical tool for discovering new enzymes from natural sources or for characterizing large libraries of engineered enzyme variants. The colorimetric nature of the assay allows for rapid screening of thousands of samples in microplate format.

In a typical HTS setup for enzyme discovery, extracts from various microorganisms or environmental samples are added to microplate wells containing the p-nitrophenyl substrate. The development of a yellow color indicates the presence of the desired glycosidase activity, enabling the rapid identification of promising candidates for further study. Similarly, in enzyme engineering projects, HTS with this substrate allows for the efficient screening of mutant libraries to identify variants with improved catalytic efficiency, stability, or altered substrate specificity.

Enzyme-Coupled Assay Systems for Deacetylating Enzymes

While this compound is a direct substrate for glycosidases, its structural analogs can be used in clever, indirect (coupled) assays to measure the activity of other enzyme classes, such as deacetylating enzymes (esterases). A study on acetylxylan esterases utilized monoacetylated 4-nitrophenyl beta-D-xylopyranoside, a compound structurally similar to an acetylated version of the subject compound. nih.gov

The principle of this coupled assay is as follows:

An acetylated p-nitrophenyl glycoside is synthesized. This modified substrate is resistant to cleavage by the glycosidase. nih.gov

The assay contains the acetylated substrate, the deacetylating enzyme being studied, and an auxiliary glycosidase (e.g., a β-xylosidase in the cited study). nih.gov

The deacetylating enzyme first removes the acetyl group from the substrate. nih.gov

This deacetylation "unmasks" the substrate, making it susceptible to cleavage by the auxiliary glycosidase. nih.gov

The glycosidase then hydrolyzes the unmodified p-nitrophenyl glycoside, releasing p-nitrophenol, which is detected spectrophotometrically as described before. nih.gov

This enzyme-coupled system allows the activity of a deacetylating enzyme to be measured continuously and with the convenience of a colorimetric readout. This approach is valuable for characterizing carbohydrate esterases and examining their positional specificity. nih.gov

Table 2: Enzyme-Coupled Assay for Deacetylase Activity

Step Enzyme Substrate/Product Purpose Source
1 Deacetylase (Esterase) Acetylated p-nitrophenyl glycoside → p-nitrophenyl glycoside The enzyme of interest performs its catalytic function. nih.gov
2 Auxiliary Glycosidase p-nitrophenyl glycoside → p-Nitrophenol + Sugar The auxiliary enzyme cleaves the now-unmodified substrate, generating a signal. nih.gov
3 Spectrophotometer Measures absorbance of p-Nitrophenol The rate of color formation is proportional to the deacetylase activity. nih.gov

Utilization in Glycobiology Research for Probing Carbohydrate-Mediated Interactions

In the broader field of glycobiology, this compound and its analogs serve as valuable probes for investigating the roles of glycosidases in complex biological processes. Determining the presence and specificity of enzymes that process arabinose-containing glycans is crucial for understanding the assembly, modification, and degradation of these structures in vivo.

For instance, studies have used p-nitrophenyl-beta-D-xylopyranoside, a similar compound, as a tool to explore the metabolic consequences of inhibiting proteoglycan synthesis in cell cultures. nih.gov Such experiments help to elucidate the functions of complex carbohydrates in cellular processes. nih.gov By measuring the activity of specific glycosidases in cell lysates or tissues, researchers can gain insights into metabolic pathways and how they are altered in disease states. However, it is important to note that the released p-nitrophenol can itself have biological effects, a factor that must be considered when interpreting results from such cellular studies. nih.gov The use of these substrates to determine the substrate specificity of an enzyme helps to characterize its biological function and its potential interactions within complex carbohydrate networks. caymanchem.com

Advanced Characterization and Computational Studies

Protein Engineering and Directed Evolution of Glycosidases for Altered Specificity Towards Arabinopyranosides

Protein engineering and directed evolution are powerful strategies to create novel glycosidases with altered or enhanced specificity for arabinopyranosides, including p-nitrophenyl beta-D-arabinopyranoside. These techniques allow researchers to tailor enzyme properties for specific biotechnological applications.

Rational Design involves making specific changes to an enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. For instance, site-directed mutagenesis can be used to alter residues in the active site that are predicted to interact with the arabinopyranoside substrate. A study on a glycoside hydrolase family 54 α-L-arabinofuranosidase from Trichoderma koningii utilized site-directed mutagenesis to confirm the roles of specific acidic residues as the catalytic nucleophile and general acid/base. nih.gov By modifying residues that confer specificity, it is conceivable to engineer an enzyme to better accommodate the stereochemistry of beta-D-arabinopyranosides.

Directed Evolution , in contrast, mimics the process of natural selection in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis, followed by screening for clones with the desired activity. For example, DNA shuffling has been successfully used to evolve a β-fucosidase from an E. coli lacZ β-galactosidase, demonstrating that substrate specificity can be dramatically altered. nih.gov A similar approach could be applied to a promiscuous glycosidase, using this compound as the screening substrate to evolve an efficient beta-D-arabinopyranosidase.

A summary of site-directed mutagenesis studies on related glycosidases, which could inform engineering efforts for beta-D-arabinopyranosidase activity, is presented below.

EnzymeOrganismMutated Residue(s)Effect on Activity/SpecificityReference
α-L-ArabinofuranosidaseTrichoderma koningiiGlu223, Asp299Confirmed roles as essential catalytic residues. nih.gov
α-L-ArabinofuranosidaseBacillus subtilisE173, E292Essential for hydrolysis of the arabinofuranosyl moiety on ginsenoside Rc. mdpi.com
β-N-AcetylhexosaminidaseTalaromyces flavusGlu332Altered substrate specificity towards GlcNAcase activity. nih.gov

Molecular Dynamics Simulations and Quantum Mechanical Calculations of Glycosidase Catalysis

Computational methods such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide profound insights into the catalytic mechanisms of glycosidases at an atomic level.

Molecular Dynamics (MD) simulations can model the dynamic behavior of an enzyme and its interaction with a substrate like this compound over time. These simulations can reveal:

The conformational changes the substrate undergoes as it binds to the active site.

The key amino acid residues involved in substrate recognition and binding.

The role of water molecules in the catalytic process.

Quantum Mechanical (QM) calculations , often used in a hybrid QM/MM (quantum mechanics/molecular mechanics) approach, can be employed to study the electronic rearrangements that occur during the glycosidic bond cleavage. This allows for the detailed investigation of the reaction pathway, including the structure of transition states and reaction intermediates. While specific studies on beta-D-arabinopyranosidases are limited, research on other glycosidases illustrates the power of these methods. For example, QM/MM simulations have been used to elucidate the catalytic mechanisms of retaining and inverting glycosidases, providing a basis for understanding how an enzyme could process a beta-D-arabinopyranoside substrate.

A hypothetical docking model of this compound in the active site of a glycosidase could predict the key interactions necessary for catalysis, guiding future protein engineering efforts.

Spectroscopic Techniques (e.g., NMR) for Investigating Enzyme Stereoselectivity and Intermediate Formation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for elucidating the stereochemical course of enzymatic reactions and for detecting and characterizing reaction intermediates.

NMR spectroscopy can be used to determine the anomeric configuration of the product released from the hydrolysis of this compound. This reveals whether the enzyme acts via a retaining or inverting mechanism. For instance, a ¹H-NMR study was employed to examine the anomeric preference in the catalytic action of a glycoside hydrolase family 54 α-L-arabinofuranosidase. nih.gov By performing the reaction in the presence of methanol, a non-mutarotating methyl glycoside product is formed, which simplifies the NMR analysis. nih.gov

Furthermore, advanced NMR techniques like chemical exchange saturation transfer (CEST) can be used to detect and characterize transient, low-population reaction intermediates that are otherwise "invisible" to conventional NMR. nih.gov This could allow for the direct observation of the glycosyl-enzyme intermediate in a retaining beta-D-arabinopyranosidase. Solid-state NMR has also been used to probe the structure of enzyme-substrate complexes and intermediates.

Metagenomic Approaches for Identifying Novel Glycosidases Acting on Arabinopyranosides

Metagenomics, the culture-independent study of genetic material recovered directly from environmental samples, provides access to the vast enzymatic diversity of the microbial world. nih.govslu.se This approach is particularly valuable for discovering novel glycosidases with unique specificities, including those that may act on this compound.

The general workflow for function-based metagenomic screening involves:

Extraction of metagenomic DNA from an environmental niche, such as soil, compost, or the gut microbiome. slu.se

Construction of a metagenomic library by cloning large DNA fragments into an expression vector (e.g., a fosmid or cosmid) and transforming a suitable host strain like E. coli.

Functional screening of the library for the desired enzymatic activity. For identifying beta-D-arabinopyranosidases, clones would be screened on agar (B569324) plates or in microtiter plates containing this compound. Positive clones would develop a yellow color due to the release of p-nitrophenol.

Sequencing and bioinformatic analysis of the positive clones to identify the gene encoding the enzyme.

This approach has been successfully used to identify numerous glycosidases, including cellulases, amylases, and pectinases from extreme environments like soda lakes. slu.se While specific screens for beta-D-arabinopyranosidase activity are not widely reported, the methodology is well-established and could be readily applied.

Metagenomic SourceTarget Enzyme ActivityScreening SubstrateReference
Compostβ-xylosidase/α-arabinofuranosidaseChromogenic substrates caymanchem.com
Ethiopian Soda LakesCellulase, Amylase, PectinaseInsoluble polysaccharides slu.se
CoalNitrilaseNitrile compounds nih.gov

Gene Cloning, Expression, and Recombinant Enzyme Characterization

Once a gene encoding a putative beta-D-arabinopyranosidase is identified, either through metagenomics or other means, it can be cloned and expressed to produce the recombinant enzyme for detailed characterization.

The process typically involves:

Cloning the gene of interest into an expression vector, often with a tag (e.g., a polyhistidine-tag) to facilitate purification.

Expressing the recombinant protein in a suitable host system, such as E. coli or Pichia pastoris. nih.govnih.gov

Purifying the recombinant enzyme to homogeneity using chromatographic techniques like affinity chromatography.

Biochemical characterization of the purified enzyme. This includes determining its molecular weight, optimal pH and temperature, and substrate specificity.

This compound is a key substrate in this characterization process. It is used to determine the kinetic parameters of the enzyme, namely the Michaelis constant (Kм) and the catalytic rate constant (kcat). For example, the characterization of a recombinant β-glucosidase from the palm weevil involved determining its kinetic efficiency (kcat/Kм) using p-nitrophenyl-β-D-glucoside. nih.gov A similar analysis would be performed for a newly discovered beta-D-arabinopyranosidase. In one study, a novel β-L-arabinofuranosidase from Bifidobacterium longum was tested for activity against a panel of p-nitrophenyl glycosides, including p-nitrophenyl-β-L-arabinopyranoside, on which it showed no activity, highlighting the specificity of these enzymes. nih.gov

The following table summarizes the characterization of a related recombinant glycosidase.

EnzymeSource OrganismRecombinant HostOptimal pHOptimal TemperatureSubstrate(s) TestedReference
α-L-ArabinofuranosidaseThermoanaerobacterium thermosaccharolyticumE. coli5.555°Cp-nitrophenyl-α-L-arabinofuranoside nih.gov
β-GlucosidaseRhynchophorus palmarumNot Applicable (Purified from source)5.055°Cp-nitrophenyl-β-D-glucoside, cellobiose nih.gov

Concluding Perspectives and Future Research Trajectories

Synthesis of Knowledge on p-Nitrophenyl beta-D-arabinopyranoside in Enzymatic Research

This compound is a valuable tool for researchers studying glycoside hydrolases, a class of enzymes that break down complex sugars. wikipedia.org The core principle behind its use lies in its chromogenic nature. The compound itself is colorless, but when acted upon by a specific glycoside hydrolase, it is cleaved into two parts: beta-D-arabinopyranose and p-nitrophenol. oiv.int The released p-nitrophenol, under alkaline conditions, develops a distinct yellow color, which can be readily measured using a spectrophotometer. oiv.int This color change provides a direct and quantifiable measure of enzyme activity.

This simple yet elegant assay has been instrumental in several areas of enzymatic research:

Enzyme Discovery and Characterization: Researchers utilize this compound to screen for and identify novel glycoside hydrolases from various sources, including microorganisms from extreme environments. northumbria.ac.uknih.gov By incubating environmental samples or microbial cultures with the substrate, the development of a yellow color indicates the presence of the target enzyme activity.

Determining Substrate Specificity: While this compound is specific for enzymes that cleave beta-D-arabinopyranosidic linkages, it is often used alongside a panel of other p-nitrophenyl glycosides (e.g., p-nitrophenyl beta-D-glucopyranoside, p-nitrophenyl beta-D-galactopyranoside) to determine the precise substrate specificity of a newly discovered or engineered enzyme. caymanchem.comnih.govglycosynth.co.uk

Kinetic Studies: The rate of p-nitrophenol release can be monitored over time to determine key kinetic parameters of an enzyme, such as its Michaelis constant (KM) and maximum velocity (Vmax). nih.govdergipark.org.tr This information is crucial for understanding the enzyme's catalytic efficiency and its affinity for the substrate.

The following table provides examples of enzymes whose activity can be assayed using this compound and related substrates.

EnzymeSubstrateProduct DetectedDetection Method
β-D-ArabinopyranosidaseThis compoundp-NitrophenolSpectrophotometry (400-420 nm)
β-Glucosidasep-Nitrophenyl beta-D-glucopyranosidep-NitrophenolSpectrophotometry (405 nm)
β-D-Galactosidasep-Nitrophenyl beta-D-galactopyranosidep-NitrophenolSpectrophotometry (420 nm)
α-L-Arabinofuranosidasep-Nitrophenyl α-L-arabinofuranosidep-NitrophenolSpectrophotometry (405 nm)

Future Directions in Substrate Design and Enzyme Applications in Biotechnology

The future of glycoside hydrolase research and its application in biotechnology is intrinsically linked to advancements in substrate design and enzyme engineering.

Rational and Computational Enzyme Design: Advances in computational modeling and protein engineering are enabling the rational design of glycoside hydrolases with improved properties, such as enhanced stability, altered substrate specificity, and increased catalytic activity. frontiersin.orgnih.gov By making targeted changes to the amino acid sequence of an enzyme, researchers can tailor its function for specific industrial applications. nih.gov

High-Throughput Screening and Directed Evolution: Directed evolution, a process that mimics natural selection in the laboratory, is a powerful tool for generating enzymes with desired properties. This involves creating large libraries of enzyme variants and then using high-throughput screening methods, often employing substrates like this compound, to identify improved variants.

Development of Novel "Smart" Substrates: There is a growing interest in the development of novel substrate analogs that provide more detailed information about enzyme activity. These could include fluorogenic substrates that offer higher sensitivity or substrates that can be used to trap and identify active enzymes within complex mixtures.

Expanding Biotechnological Applications: Glycoside hydrolases are already used in a wide range of biotechnological applications, including the food and beverage industry, animal feed production, and the paper and pulp industry. wikipedia.orgnih.gov In the future, we can expect to see their use expand into new areas, such as the synthesis of valuable oligosaccharides for prebiotics and pharmaceuticals, the development of new diagnostic tools, and the bioremediation of environmental pollutants. futuremarketinsights.com The production of biofuels from lignocellulosic biomass remains a key long-term goal, and glycoside hydrolases will undoubtedly play a central role in achieving this. numberanalytics.com

The continued exploration of the natural diversity of glycoside hydrolases, coupled with powerful new tools for enzyme engineering and substrate design, promises a bright future for this important class of enzymes. The humble chromogenic substrate, this compound, will continue to be an essential tool in this exciting journey of discovery and innovation.

Q & A

Q. What are the recommended methods for synthesizing p-nitrophenyl β-D-arabinopyranoside, and how can structural purity be verified?

Synthesis typically involves glycosylation of β-D-arabinopyranose with p-nitrophenol using acid catalysis or enzymatic methods . Structural verification employs NMR (1H/13C) for anomeric configuration confirmation and HPLC for purity assessment. Impurities, such as regioisomers (e.g., α-anomers), can arise during synthesis; these are detectable via reverse-phase HPLC with UV monitoring at 300–400 nm (λmax for nitrophenyl groups) .

Q. How is p-nitrophenyl β-D-arabinopyranoside utilized in enzyme activity assays, and what are common experimental pitfalls?

This compound acts as a chromogenic substrate for β-arabinopyranosidases, where enzymatic hydrolysis releases p-nitrophenol, measurable at 405 nm . Key pitfalls include:

  • Non-enzymatic hydrolysis under alkaline conditions (control with heat-inactivated enzyme is critical).
  • Substrate inhibition at high concentrations, requiring Michaelis-Menten curve optimization .
  • Interference from turbid solutions (e.g., cell lysates), necessitating centrifugation or filtration pre-analysis .

Q. What analytical techniques are suitable for quantifying p-nitrophenyl β-D-arabinopyranoside in complex biological matrices?

Reverse-phase HPLC coupled with UV detection (λ = 300–400 nm) is standard . For low-concentration samples, derivatization with 4-(p-nitrophenyl)butoxyamine enhances sensitivity, enabling detection via LC-MS or fluorescence after permethylation .

Advanced Research Questions

Q. How can conflicting kinetic data (e.g., anomalous Km/Vmax values) in β-arabinopyranosidase assays be resolved?

Contradictions may arise from:

  • Enzyme isoforms with divergent substrate affinities (e.g., bacterial vs. fungal sources). Isoform-specific inhibitors or genetic knockout controls can clarify contributions .
  • Allosteric modulation by reaction byproducts (e.g., arabinose). Use continuous assays or product removal systems (e.g., dialysis membranes) to mitigate feedback effects .
  • Non-Michaelis-Menten kinetics due to substrate aggregation. Validate via dynamic light scattering (DLS) and adjust buffer ionic strength .

Q. What strategies enable structural characterization of arabinan oligosaccharides generated from p-nitrophenyl β-D-arabinopyranoside hydrolysis?

Post-hydrolysis products are analyzed by:

  • Permethylation analysis : Methylation of free hydroxyl groups followed by GC-MS to determine glycosidic linkages .
  • FAB-MS : For intact oligosaccharide mass profiling, enhanced by derivatization with 4-(p-nitrophenyl)butoxyamine to stabilize ions .
  • Enzymatic fingerprinting : Treatment with arabinan-specific exo/endoglycosidases to deduce branching patterns .

Q. How do modifications to the nitrophenyl group (e.g., fluorination) impact substrate specificity in arabinosidase engineering studies?

Substituents alter electron-withdrawing effects, modulating the leaving group’s pKa and enzymatic turnover rates. For example:

  • Fluorination at the nitro group’s meta-position increases hydrolysis rates in thermophilic enzymes due to enhanced transition-state stabilization .
  • Bulkier substituents (e.g., trifluoromethyl) may reduce activity in sterically constrained active sites, assessed via molecular docking simulations .

Methodological Considerations

Q. What protocols ensure reproducibility in long-term stability studies of p-nitrophenyl β-D-arabinopyranoside?

  • Store lyophilized substrate at -20°C in anhydrous DMSO or dry DMF to prevent hydrolysis .
  • Monitor degradation via weekly HPLC checks; degradation >5% necessitates repurification via silica gel chromatography (eluent: CHCl3/MeOH 9:1) .

Q. How can cross-reactivity with related glycosidases (e.g., β-galactosidases) be minimized in arabinosidase assays?

  • Use selective inhibitors: e.g., 1-deoxynojirimycin for β-glucosidases or galactono-1,5-lactone for β-galactosidases .
  • Validate specificity via zymography with 4-methylumbelliferyl-β-D-arabinopyranoside, which fluoresces only upon cleavage by target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.